Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate
- 1-Ethyl-4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine
Uniqueness
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual ring system and sulfonyl group make it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-3-28-20(25)22-14-12-21(13-15-22)19(24)17-8-10-23(11-9-17)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAPNXJEIICQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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